2-Methylbutyrylglycine
Overview
Description
2-Methylbutyrylglycine: is a compound with the molecular formula C7H13NO3 . It is an acyl glycine, which means it is a glycine molecule substituted by an acyl group. This compound is a minor metabolite of fatty acids and is involved in the metabolism of branched-chain amino acids, particularly isoleucine .
Mechanism of Action
- Deficiency of short/branched-chain acyl-CoA dehydrogenase (SBCAD) leads to the accumulation of 2-methylbutyryl-CoA within the mitochondrion, which is then transesterified with glycine by the mitochondrial enzyme acyl-CoA glycine-N-acyltransferase (glycine-N-acylase) to form 2-methylbutyrylglycine .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-Methylbutyrylglycine is produced by the action of glycine N-acyltransferase, an enzyme that catalyzes the chemical reaction of acyl-CoA and glycine . It is a metabolite of the essential amino acid L-isoleucine . It is produced by hydrolysis of the L-isoleucine catabolic intermediate (S)-2-methylbutyryl-CoA .
Cellular Effects
In vitro studies have shown that this compound induces lipid oxidative damage and decreases the antioxidant defenses in rat brain . This suggests that it may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the degradation pathway of L-isoleucine . It is also associated with the activity of 2-methylbutyryl-CoA dehydrogenase
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Metabolic Pathways
This compound is involved in the metabolic pathway of L-isoleucine . It is produced by the hydrolysis of the L-isoleucine catabolic intermediate (S)-2-methylbutyryl-CoA
Subcellular Localization
It is known to be present in the cytoplasm and is also excreted
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbutyrylglycine can be synthesized through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine . The reaction conditions typically involve the presence of the enzyme and suitable substrates under physiological conditions.
Industrial Production Methods: The process involves the acylation of glycine with 2-methylbutyryl chloride in the presence of a base such as sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbutyrylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glycine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 2-Methylbutyrylglycine is used as a reference standard in analytical chemistry for the identification and quantification of acyl glycines in biological samples .
Biology: The compound is studied in the context of metabolic disorders, particularly those involving branched-chain amino acid metabolism. Elevated levels of this compound are associated with short/branched-chain acyl-CoA dehydrogenase deficiency .
Medicine: Research into this compound has implications for diagnosing and understanding metabolic disorders. It is used in newborn screening programs to detect metabolic abnormalities .
Industry: While specific industrial applications are limited, the compound’s role in metabolic studies makes it valuable for developing diagnostic tools and therapeutic approaches .
Comparison with Similar Compounds
- N-sec-Valerylglycine
- α-Methylbutyrylglycine
- 2-(2-Methylbutanamido)acetic acid
Comparison: 2-Methylbutyrylglycine is unique due to its specific role in the metabolism of isoleucine. While similar compounds like N-sec-Valerylglycine and α-Methylbutyrylglycine share structural similarities, they differ in their metabolic pathways and biological roles .
Properties
IUPAC Name |
2-(2-methylbutanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOACIBQKYRHBOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866253 | |
Record name | N-(2-Methylbutanoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methylbutyrylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52320-67-9 | |
Record name | 2-Methylbutyrylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52320-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbutyrylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052320679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Methylbutanoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylbutyrylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the clinical significance of 2-Methylbutyrylglycine (2-MBG)?
A: 2-MBG is a key biomarker for Short/branched-chain acyl-CoA dehydrogenase (SBCADD) deficiency, a rare genetic disorder affecting the breakdown of the amino acid isoleucine. Elevated levels of 2-MBG in urine are considered a hallmark of this condition. [, , , , ]
Q2: How is SBCADD deficiency typically diagnosed?
A: Newborn screening programs using tandem mass spectrometry often flag elevated C5-acylcarnitine levels (isovalerylcarnitine, 2-methylbutyrylcarnitine). [, ] Confirmation of SBCADD deficiency involves detecting elevated 2-MBG in urine through gas chromatography-mass spectrometry and identifying mutations in the ACADSB gene. [, , ]
Q3: Can 2-MBG be elevated in other metabolic disorders?
A: Yes, 2-MBG elevation can also occur in propionic acidemia, another genetic disorder affecting the metabolism of certain amino acids. [, ] This highlights the importance of a comprehensive diagnostic approach.
Q4: What is the role of the R-pathway of isoleucine oxidation in SBCADD deficiency?
A: The presence of 2-ethylhydracrylic acid (2-EHA) in the urine of individuals with SBCADD suggests increased flux through the R-pathway of isoleucine oxidation. [] This finding challenges the traditional understanding of SBCAD's role in this pathway and suggests the involvement of an alternative enzyme. []
Q5: How does dietary isoleucine intake affect 2-MBG levels?
A: In a pig study, optimizing dietary leucine (another branched-chain amino acid) led to decreased urinary excretion of 2-MBG. [] This finding suggests potential interactions between different branched-chain amino acids and their impact on metabolic pathways.
Q6: Are there any specific analytical techniques used to measure 2-MBG?
A: Gas chromatography-mass spectrometry is commonly used for the accurate quantification of 2-MBG in urine samples. [, ]
Q7: What is the historical context of 2-MBG research?
A: Early research identified 2-MBG as an abnormal metabolite in individuals with propionic acidemia. [] The discovery of SBCADD deficiency as a distinct disorder with elevated 2-MBG as a hallmark is a more recent development. [] Research on 2-MBG and its role in metabolic disorders continues to evolve with ongoing studies focusing on longitudinal monitoring, treatment strategies, and the complex interplay of metabolic pathways. []
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